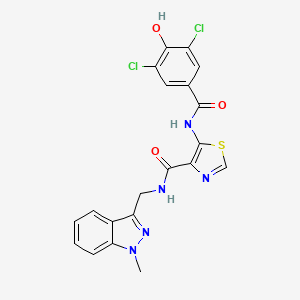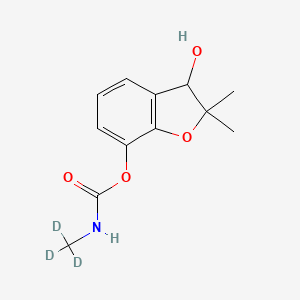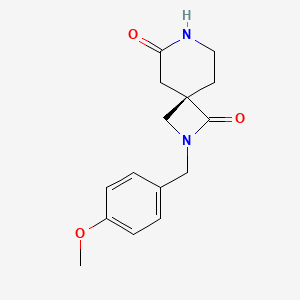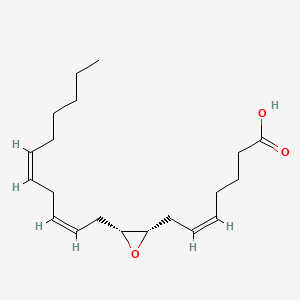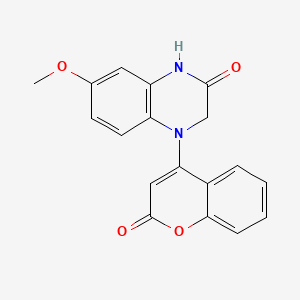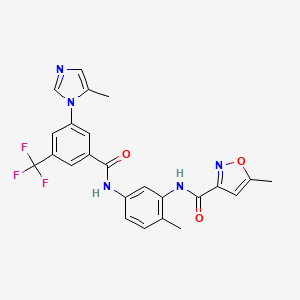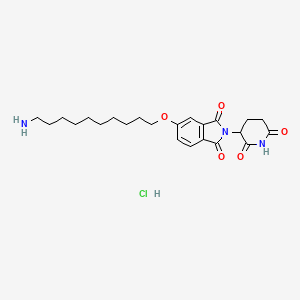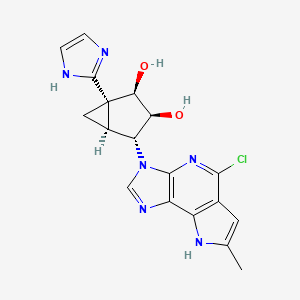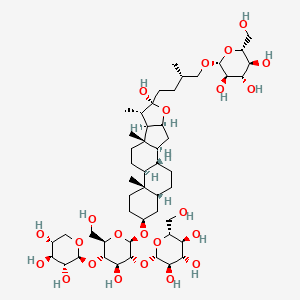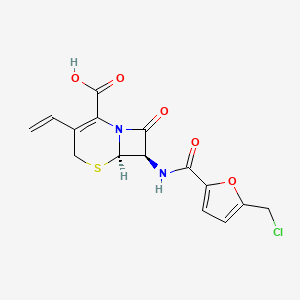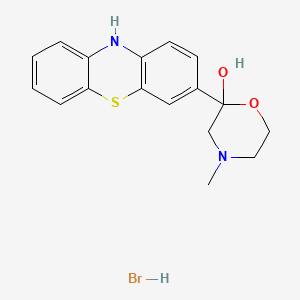
Squalene synthase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Squalene synthase-IN-1 is a potent inhibitor of squalene synthase, an enzyme that catalyzes the first committed step in sterol biosynthesis. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of hypercholesterolemia and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Squalene synthase-IN-1 can be synthesized through a multi-step chemical process. The synthesis typically involves the condensation of specific precursor molecules under controlled conditions, followed by purification steps to isolate the desired product . The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the use of bioreactors and continuous flow systems to maintain consistent production rates .
Chemical Reactions Analysis
Types of Reactions
Squalene synthase-IN-1 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Squalene synthase-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Squalene synthase-IN-1 exerts its effects by inhibiting the activity of squalene synthase, an enzyme involved in the conversion of farnesyl pyrophosphate to squalene . This inhibition disrupts the mevalonate pathway, leading to reduced synthesis of sterols and other isoprenoids . The molecular targets of this compound include the active site of the enzyme, where it binds and prevents the catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Squalene synthase-IN-2: Another potent inhibitor of squalene synthase with similar therapeutic applications.
Phytoene synthase inhibitors: Compounds that inhibit phytoene synthase, an enzyme with a similar role in carotenoid biosynthesis.
Uniqueness
Squalene synthase-IN-1 is unique due to its high specificity and potency in inhibiting squalene synthase. This specificity makes it a valuable tool in research and therapeutic applications, as it allows for targeted inhibition of the enzyme without affecting other pathways .
Properties
Molecular Formula |
C17H19BrN2O2S |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
4-methyl-2-(10H-phenothiazin-3-yl)morpholin-2-ol;hydrobromide |
InChI |
InChI=1S/C17H18N2O2S.BrH/c1-19-8-9-21-17(20,11-19)12-6-7-14-16(10-12)22-15-5-3-2-4-13(15)18-14;/h2-7,10,18,20H,8-9,11H2,1H3;1H |
InChI Key |
DNBUKFHVIMCUQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)(C2=CC3=C(C=C2)NC4=CC=CC=C4S3)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
